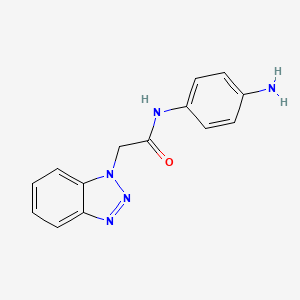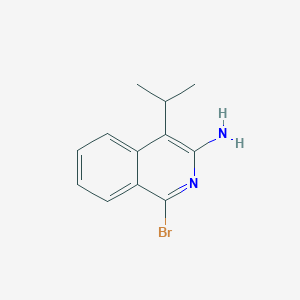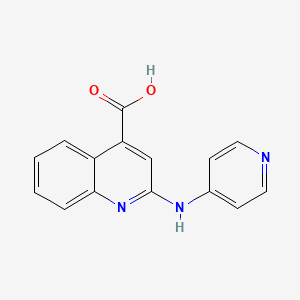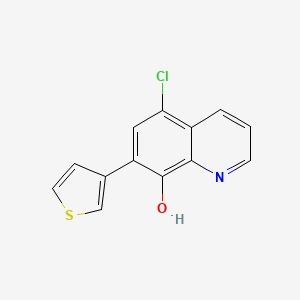
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol is a chemical compound with the molecular formula C13H8ClNOS. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinoline core substituted with a chlorine atom at the 5-position, a thiophene ring at the 7-position, and a hydroxyl group at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(thiophen-3-yl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The chlorine atom can be introduced at the 5-position through electrophilic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride. The thiophene ring can be attached at the 7-position through cross-coupling reactions, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Hydroxylation: The hydroxyl group at the 8-position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above but optimized for efficiency, yield, and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.
化学反応の分析
Types of Reactions
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to a ketone or quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens.
Coordination Chemistry: The compound can form complexes with metal ions, which are investigated for their catalytic and biological properties.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials due to its unique electronic properties.
作用機序
The mechanism of action of 5-Chloro-7-(thiophen-3-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or disrupting their metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: This compound has similar structural features but with an iodine atom at the 7-position instead of a thiophene ring.
5,7-Dichloro-8-quinolinol: This compound has chlorine atoms at both the 5- and 7-positions and a hydroxyl group at the 8-position.
Uniqueness
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This structural feature may enhance its biological activity and make it a valuable scaffold for drug discovery and development.
特性
CAS番号 |
648896-49-5 |
|---|---|
分子式 |
C13H8ClNOS |
分子量 |
261.73 g/mol |
IUPAC名 |
5-chloro-7-thiophen-3-ylquinolin-8-ol |
InChI |
InChI=1S/C13H8ClNOS/c14-11-6-10(8-3-5-17-7-8)13(16)12-9(11)2-1-4-15-12/h1-7,16H |
InChIキー |
WONGLKMRCKTYJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C3=CSC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




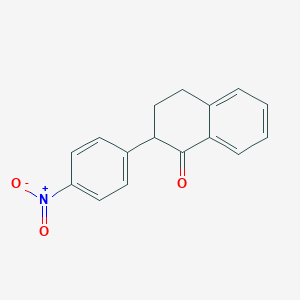
![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)

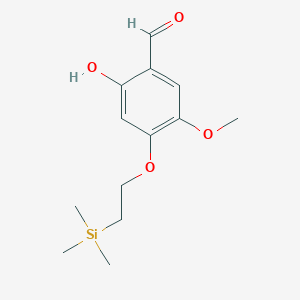
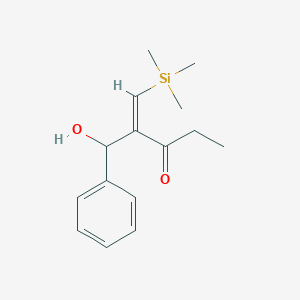
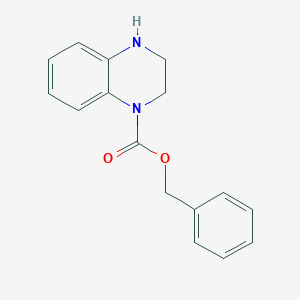
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
